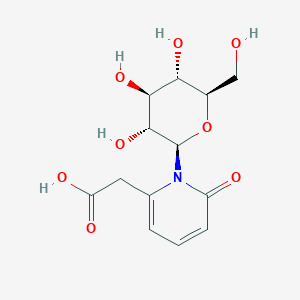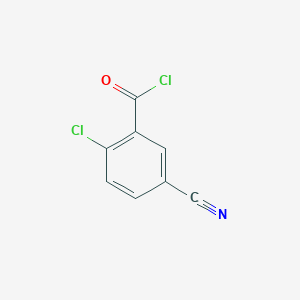
1-Glucopyranosylpyrid-2(1H)-one-6-acetic acid
Overview
Description
1-Glucopyranosylpyrid-2(1H)-one-6-acetic acid is a compound that belongs to the class of pyridone carboxylic acids. It is a derivative of pyridone and is synthesized from the reaction of pyridone with glucose. This compound has been the subject of various scientific studies due to its potential applications in the field of medicine and biochemistry.
Mechanism of Action
The mechanism of action of 1-Glucopyranosylpyrid-2(1H)-one-6-acetic acid is not fully understood. However, it is believed to exert its effects through several pathways. The compound has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. It also appears to modulate the expression of genes involved in cell growth and differentiation. Additionally, 1-Glucopyranosylpyrid-2(1H)-one-6-acetic acid has been found to enhance the activity of certain immune cells, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
1-Glucopyranosylpyrid-2(1H)-one-6-acetic acid has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models of disease. The compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, 1-Glucopyranosylpyrid-2(1H)-one-6-acetic acid has been studied for its potential as a drug delivery agent due to its ability to target specific cells and tissues.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Glucopyranosylpyrid-2(1H)-one-6-acetic acid in lab experiments is its potential as a drug delivery agent. The compound has been shown to target specific cells and tissues, which may increase the efficacy and reduce the side effects of drugs. Additionally, 1-Glucopyranosylpyrid-2(1H)-one-6-acetic acid has been studied for its anti-inflammatory, antioxidant, and antitumor properties, which may have applications in the development of new drugs for the treatment of various diseases.
One limitation of using 1-Glucopyranosylpyrid-2(1H)-one-6-acetic acid in lab experiments is the complexity of its synthesis method. The reaction requires careful control of reaction conditions to obtain high yields of the desired product. Furthermore, the mechanism of action of the compound is not fully understood, which may limit its potential applications in the development of new drugs.
Future Directions
There are several future directions for the study of 1-Glucopyranosylpyrid-2(1H)-one-6-acetic acid. One direction is the further investigation of its mechanism of action. Understanding how the compound exerts its effects may lead to the development of new drugs with improved efficacy and reduced side effects. Additionally, further studies are needed to determine the safety and efficacy of 1-Glucopyranosylpyrid-2(1H)-one-6-acetic acid in humans. Clinical trials may be necessary to determine its potential as a drug delivery agent or as a treatment for various diseases. Finally, the synthesis method of the compound may be optimized to improve its yield and reduce its complexity, which may facilitate its use in lab experiments and drug development.
Synthesis Methods
1-Glucopyranosylpyrid-2(1H)-one-6-acetic acid is synthesized from the reaction of pyridone with glucose. The reaction involves the use of a catalyst and proceeds through several steps. The first step involves the formation of an intermediate compound, which is then converted into 1-Glucopyranosylpyrid-2(1H)-one-6-acetic acid through further chemical reactions. The synthesis method is complex and requires careful control of reaction conditions to obtain high yields of the desired product.
Scientific Research Applications
1-Glucopyranosylpyrid-2(1H)-one-6-acetic acid has potential applications in the field of medicine and biochemistry. It has been studied for its anti-inflammatory, antioxidant, and antitumor properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation and oxidative stress in animal models of disease. Furthermore, 1-Glucopyranosylpyrid-2(1H)-one-6-acetic acid has been studied for its potential as a drug delivery agent due to its ability to target specific cells and tissues.
properties
IUPAC Name |
2-[6-oxo-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyridin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO8/c15-5-7-10(19)11(20)12(21)13(22-7)14-6(4-9(17)18)2-1-3-8(14)16/h1-3,7,10-13,15,19-21H,4-5H2,(H,17,18)/t7-,10-,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYPNWSRIUIALY-WPTBKURFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C(=C1)CC(=O)O)C2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)N(C(=C1)CC(=O)O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151914 | |
| Record name | 1-Glucopyranosylpyrid-2(1H)-one-6-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Glucopyranosylpyrid-2(1H)-one-6-acetic acid | |
CAS RN |
117803-24-4 | |
| Record name | 1-Glucopyranosylpyrid-2(1H)-one-6-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117803244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Glucopyranosylpyrid-2(1H)-one-6-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B49955.png)








